molecular formula C20H21BrN2O3 B4085631 [1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate

[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate

Cat. No.: B4085631
M. Wt: 417.3 g/mol
InChI Key: ZANJJNONUQVRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate: is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a dimethylbenzimidazolyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenol with 3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol in the presence of a suitable base to form the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
  • [1-(4-Fluorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
  • [1-(4-Methylphenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate

Uniqueness

Compared to its analogs, [1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.

Properties

IUPAC Name

[1-(4-bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-13-8-19-20(9-14(13)2)23(12-22-19)10-18(26-15(3)24)11-25-17-6-4-16(21)5-7-17/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJJNONUQVRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Reactant of Route 2
Reactant of Route 2
[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Reactant of Route 3
[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Reactant of Route 4
Reactant of Route 4
[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Reactant of Route 5
Reactant of Route 5
[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Reactant of Route 6
Reactant of Route 6
[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.